molecular formula C19H29N5O2S B2770461 1,3-Dimethyl-7-(2-methylpropyl)-5-(2-piperidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 893903-58-7

1,3-Dimethyl-7-(2-methylpropyl)-5-(2-piperidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2770461
CAS RN: 893903-58-7
M. Wt: 391.53
InChI Key: OMJAOBRNDVZKAY-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-(2-methylpropyl)-5-(2-piperidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H29N5O2S and its molecular weight is 391.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

The foundational aspect of scientific research on this compound involves its synthesis and the exploration of its chemical behavior under various conditions. For example, Gulevskaya et al. (1994) discuss the regioselective amination of condensed pyrimidines, highlighting the chemical versatility of the pyrimido[4,5-d]pyrimidine framework through reactions with alkylamides in liquid ammonia, resulting in aminated derivatives Gulevskaya, A., Pozharskii, A., Shorshnev, S. V., & Zheltushkina, E. (1994). This underscores the compound's potential for further chemical modification and application in synthesis.

Applications in Material Science

Research by Rahmani et al. (2018) demonstrates the compound's relevance in material science, particularly in the synthesis of pyridine-pyrimidines via a multicomponent reaction that showcases its utility in creating materials with potential optical and electronic applications Rahmani, F., Mohammadpoor‐Baltork, I., Khosropour, A., Moghadam, M., Tangestaninejad, S., & Mirkhani, V. (2018). This highlights the compound's versatility in contributing to advanced material development.

Optical and Nonlinear Optical (NLO) Properties

Mohan et al. (2020) investigated pyrimidine-based bis-uracil derivatives, including compounds similar to the one , revealing their significant potential in optical and NLO device fabrication due to their considerable NLO character Mohan, B., Choudhary, M., Kumar, G., Muhammad, S., Das, N., Singh, K., Al‐Sehemi, A., & Kumar, S. (2020). This research points to the compound's applicability in creating materials for optical technologies.

Potential Pharmaceutical Applications

While excluding direct drug use and side effects, the structural framework of this compound suggests its utility in the design and synthesis of pharmaceuticals. The exploration of its derivatives for antibacterial and anticancer activities, as seen in studies on related pyrimidine compounds, indicates a broader potential for pharmaceutical application, focusing on the synthesis of novel derivatives with desired biological activities Aremu, O. S., Gopaul, K., Kadam, P., Singh, M., Mocktar, C., Singh, P., & Koorbanally, N. (2017).

properties

IUPAC Name

1,3-dimethyl-7-(2-methylpropyl)-5-(2-piperidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2S/c1-13(2)12-14-20-16-15(18(25)23(4)19(26)22(16)3)17(21-14)27-11-10-24-8-6-5-7-9-24/h13H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJAOBRNDVZKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(C(=N1)SCCN3CCCCC3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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